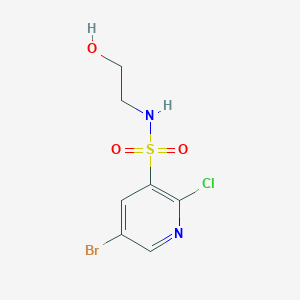
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide is not fully understood. However, it is known to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been found to bind to human serum albumin, a protein that is involved in the transport of drugs in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide are still being studied. However, it has been found to have anti-cancer properties and has shown potential in inhibiting the growth of cancer cells. It has also been found to inhibit the activity of carbonic anhydrase, which may have implications in the treatment of diseases such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide in lab experiments is its potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide. One direction is to further investigate its anti-cancer properties and its potential as a drug candidate for cancer treatment. Another direction is to study its interactions with other proteins and enzymes in the body to gain a better understanding of its mechanism of action. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide involves the reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with 2-hydroxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide has been extensively used in scientific research due to its potential in various fields. In medicinal chemistry, it has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been used as a tool to study protein-ligand interactions and has been found to bind to various proteins, including carbonic anhydrase and human serum albumin. In pharmacology, it has been investigated for its potential as a drug candidate for various diseases, including Alzheimer's disease and diabetes.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O3S/c8-5-3-6(7(9)10-4-5)15(13,14)11-1-2-12/h3-4,11-12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEVVDJIWFDNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)NCCO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)


![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)
![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
![2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7587549.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)